molecular formula C17H14Cl2N6 B2478723 (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile CAS No. 338795-07-6

(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B2478723
CAS No.: 338795-07-6
M. Wt: 373.24
InChI Key: KKFVNYYNPWYRGF-LGMDPLHJSA-N
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Description

The compound (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a complex organic molecule characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and a tricarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3,4-Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3,4-dichlorophenyl group.

    Formation of the Tricarbonitrile Moiety: The final step involves the reaction of the substituted piperazine with malononitrile and formaldehyde under acidic conditions to form the tricarbonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets specific enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It influences pathways related to neurotransmission and signal transduction, which are crucial for its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-{amino[4-(2,3-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile
  • (3Z)-3-{amino[4-(3,4-difluorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile

Uniqueness

(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile: is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct electronic and steric properties, enhancing its binding affinity and specificity towards certain molecular targets.

Biological Activity

The compound (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile (CAS Number: 338795-07-6) is a novel organic compound that has garnered attention for its potential biological activities. Its unique chemical structure includes a piperazine ring and a dichlorophenyl group, which may contribute to its interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's linear formula is C17H14Cl2N6C_{17}H_{14}Cl_2N_6, indicating the presence of multiple nitrogen atoms and functional groups that may influence its biological properties. The structural complexity allows for diverse interactions with various molecular targets within biological systems.

The mechanism by which this compound exerts its biological effects involves its ability to interact with specific enzymes and receptors. Research suggests that it may act as a nucleophile or electrophile , participating in various biochemical reactions that modulate cellular functions. The presence of the piperazine moiety is particularly significant, as piperazine derivatives often exhibit a range of pharmacological effects, including antipsychotic and antidepressant activities.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer).
  • Mechanism of Action : It appears to induce apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry assays.

The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induces apoptosis
A5494.8Cell cycle arrest at G2/M phase
SW4806.0Induces apoptosis

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. In models of neurotoxicity induced by glutamate or cisplatin, the compound demonstrated:

  • Cell Viability : Enhanced survival rates in neuronal cultures exposed to neurotoxic conditions.
  • Mechanism : The protective action may be attributed to modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating human cancer cell lines with varying concentrations of the compound. Results indicated significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents like Vinblastine.

Study 2: Neuroprotection

In another investigation focusing on neuroprotection, the compound was tested on rat astrocytes and oligodendrocytes subjected to oxidative stress. The results showed a marked reduction in lactate dehydrogenase (LDH) release, suggesting decreased cellular damage and improved cell viability under stress conditions.

Properties

IUPAC Name

(3Z)-4-amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N6/c18-15-2-1-14(8-16(15)19)24-3-5-25(6-4-24)17(23)13(11-22)7-12(9-20)10-21/h1-2,7-8H,3-6,23H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFVNYYNPWYRGF-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=C(C=C(C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)/C(=C(/C=C(C#N)C#N)\C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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